![molecular formula C30H50O3 B1150812 Cabraleone CAS No. 35761-54-7](/img/structure/B1150812.png)
Cabraleone
Overview
Description
Cabraleone is a tetracyclic triterpenoid isolated from Aglaia foveolata and Aglaia abbreviata . It is a plant metabolite, a cyclic terpene ketone, a tertiary alcohol, and a member of oxolanes .
Molecular Structure Analysis
Cabraleone has a molecular formula of C30H50O3 . Its molecular weight is 458.7 g/mol . The IUPAC name for Cabraleone is (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .Scientific Research Applications
Cytotoxic Activity
Cabraleone has been found to exhibit cytotoxic activity against various human cancer cells . It’s one of the compounds isolated from Aglaia cucullata, a mangrove plant with a tropical Asian distribution . The plant is used as traditional medicine for the treatment of diarrhea, inflammation, skin diseases, and heart diseases . The isolated compounds, including Cabraleone, have demonstrated cytotoxic activity against B16-F10 melanoma skin cancer cells .
Cancer Treatment
Cabraleone can be used as an alternative in cancer treatment to reduce side effects of conventional therapies such as surgery, chemo-, and radiotherapy . The discovery of bioactive compounds from plants like Cabraleone is very important to improve aspects of discovery and development of sustainable new anticancer drug candidates .
Traditional Medicine
Cabraleone is found in Aglaia cucullata, which is used as traditional medicine for the treatment of diarrhea, inflammation, skin diseases, and heart diseases . This indicates the potential of Cabraleone in the field of traditional medicine.
Bioactive Compound Discovery
Cabraleone’s cytotoxic activity against various human cancer cells highlights its importance in the field of bioactive compound discovery . It can be used as a reference compound for the synthesis of new bioactive compounds.
Pharmaceutical Applications
Given its cytotoxic activity and potential use in cancer treatment, Cabraleone has significant pharmaceutical applications . It can be used in the development of new drugs, especially anticancer drugs.
Research and Development
Cabraleone’s diverse biological activities make it an interesting subject for research and development in various fields, including medicine, pharmacy, and biochemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Cabraleone is a tetracyclic triterpenoid isolated from Aglaia foveolata and Aglaia abbreviata The primary targets of Cabraleone are not well-defined in the literature
Mode of Action
It is known that the interaction of a drug with its target can lead to changes in cellular processes These changes can include alterations in signal transduction pathways, gene expression, or cellular metabolism
Biochemical Pathways
It is known that bioactive molecules can modulate many biochemical pathways involved in organism homeostasis, such as free radical scavenger action, oxidoreductase inhibitor, membrane permeability inhibitor, and lipid peroxidase inhibitor
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment They determine the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect
properties
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYWMLMQVUWSF-FXFLHSNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cabraleone | |
CAS RN |
35761-54-7 | |
Record name | Cabraleone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CABRALEONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N263H3VAJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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